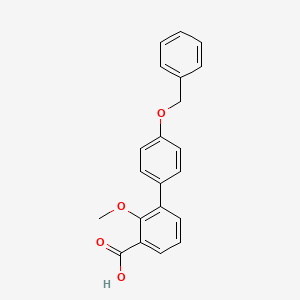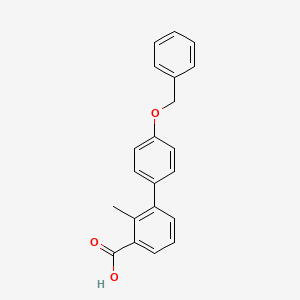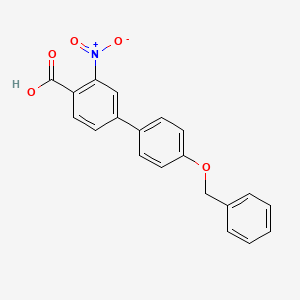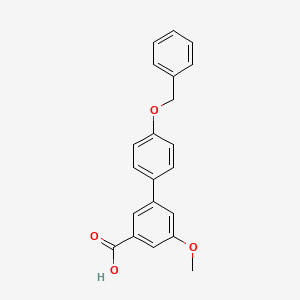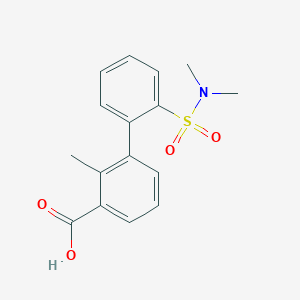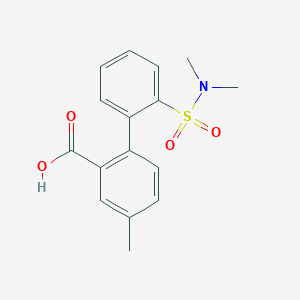
2-(2-N,N-Dimethylsulfamoylphenyl)-5-methylbenzoic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-N,N-Dimethylsulfamoylphenyl)-5-methylbenzoic acid (2-DMSP-5-MBA) is an organic compound belonging to the class of benzoic acids and derivatives. It is a colorless, crystalline solid that is insoluble in water but soluble in most organic solvents. It has a melting point of 143-145 °C and a boiling point of 314-316 °C. 2-DMSP-5-MBA is a versatile chemical that is used in a variety of applications, including chemical synthesis, drug development, and laboratory experiments.
Applications De Recherche Scientifique
2-(2-N,N-Dimethylsulfamoylphenyl)-5-methylbenzoic acid, 95% is used in a variety of scientific research applications, including drug development, chemical synthesis, and laboratory experiments. It has been used as a model compound in the study of the reactivity of benzoic acid derivatives. It has also been used as a catalyst in the synthesis of pharmaceuticals, such as the anti-cancer drug lapatinib. Additionally, 2-(2-N,N-Dimethylsulfamoylphenyl)-5-methylbenzoic acid, 95% has been used as a reagent in the synthesis of other organic compounds, such as thiophenes and imidazoles.
Mécanisme D'action
2-(2-N,N-Dimethylsulfamoylphenyl)-5-methylbenzoic acid, 95% acts as an acid in the presence of a base, such as potassium carbonate. It is a weak acid, meaning that it does not completely dissociate in water, but rather forms a weakly acidic solution. When it reacts with a base, it forms a salt and water. This reaction can be represented by the following equation:
2-(2-N,N-Dimethylsulfamoylphenyl)-5-methylbenzoic acid, 95% + Potassium Carbonate → 2-(2-N,N-Dimethylsulfamoylphenyl)-5-methylbenzoic acid, 95% Potassium Salt + Water
Biochemical and Physiological Effects
2-(2-N,N-Dimethylsulfamoylphenyl)-5-methylbenzoic acid, 95% has not been tested for its biochemical and physiological effects. As such, its effects are unknown.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2-N,N-Dimethylsulfamoylphenyl)-5-methylbenzoic acid, 95% has several advantages and limitations for lab experiments. One advantage is that it is relatively inexpensive and easy to obtain. Additionally, it is a colorless, crystalline solid that is insoluble in water but soluble in most organic solvents, making it easy to work with in the laboratory. A limitation is that it is a weak acid, meaning that it does not completely dissociate in water. This can make it difficult to measure accurately in a laboratory setting.
Orientations Futures
There are several potential future directions for research on 2-(2-N,N-Dimethylsulfamoylphenyl)-5-methylbenzoic acid, 95%. One potential direction is to explore its potential as a catalyst in the synthesis of other organic compounds, such as thiophenes and imidazoles. Additionally, further research could be done to investigate its potential as a model compound in the study of the reactivity of benzoic acid derivatives. Finally, further research could be done to investigate its biochemical and physiological effects.
Méthodes De Synthèse
2-(2-N,N-Dimethylsulfamoylphenyl)-5-methylbenzoic acid, 95% can be synthesized from the reaction of 2-nitrobenzaldehyde and N,N-dimethylsulfamoyl chloride in the presence of a base such as potassium carbonate. The reaction yields a white solid that is then purified by recrystallization. The reaction can be represented by the following equation:
2-Nitrobenzaldehyde + N,N-dimethylsulfamoyl chloride → 2-(2-N,N-Dimethylsulfamoylphenyl)-5-methylbenzoic acid + Potassium Carbonate
Propriétés
IUPAC Name |
2-[2-(dimethylsulfamoyl)phenyl]-5-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S/c1-11-8-9-12(14(10-11)16(18)19)13-6-4-5-7-15(13)22(20,21)17(2)3/h4-10H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJUBRIBLDUGTMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC=CC=C2S(=O)(=O)N(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-N,N-Dimethylsulfamoylphenyl)-5-methylbenzoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



